Methyl 2-isocyanatopropanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-isocyanatopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYILYULSVKLHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The isocyanate group reacts with nucleophiles such as alcohols, amines, and thiols, forming carbamates, ureas, and thiocarbamates, respectively. These reactions are foundational in drug development and polymer design.
-
With Alcohols :
Methyl 2-isocyanatopropanoate reacts with alcohols to yield carbamates (urethanes). For example, in polymer chemistry, its reaction with diols forms polyurethanes with enhanced thermal stability.Example :
$$ \text{R-OH} + \text{CH}_3\text{OCOC(CH}_3\text{)NCO} \rightarrow \text{R-O-CO-NH-C(CH}_3\text{)COOCH}_3 $$ -
With Amines :
Primary and secondary amines generate substituted ureas. This reaction is exploited in bioconjugation techniques to label proteins via lysine residues .Example :
$$ \text{R-NH}_2 + \text{CH}_3\text{OCOC(CH}_3\text{)NCO} \rightarrow \text{R-NH-CO-NH-C(CH}_3\text{)COOCH}_3 $$ -
Kinetics :
Reactions proceed rapidly at room temperature in non-polar solvents but slow in polar media due to solvation effects.
Polymerization Reactions
This compound participates in ring-opening polymerizations (ROP) and polycondensation reactions.
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Ring-Opening Polymerization (ROP) :
In the presence of catalysts like Sc(OTf)₃ or methyl triflate, it undergoes cationic ROP to form polyethers. For instance, reaction with epoxides (e.g., propylene oxide) yields polymers with controlled molecular weights (up to Mₙ ~10,600 g/mol) and cyclic architectures . -
Polyurethane Synthesis :
Reacting with diols produces polyurethanes used in coatings and adhesives. These materials exhibit improved durability due to the chiral center’s stereochemical influence .
Bioconjugation and Protein Modification
The compound’s electrophilicity enables covalent bonding with biomolecules:
-
Thiol Groups :
Reacts with cysteine residues to form stable thiocarbamate linkages, facilitating protein labeling . -
Amine Groups :
Targets lysine residues in proteins, enabling site-specific modifications for biochemical studies .
Hydrolysis and Stability
This compound hydrolyzes in aqueous environments, forming a methyl propanoate derivative and releasing CO₂:
$$ \text{CH}_3\text{OCOC(CH}_3\text{)NCO} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{OCOC(CH}_3\text{)NH}_2 + \text{CO}_2 $$
Hydrolysis rates depend on pH and temperature, with stability maintained under anhydrous conditions .
Cyclization and Rearrangement
While direct cyclization data is limited, analogous isocyanates undergo Curtius rearrangements to form isocyanates or nitrenes. For example, thermal decomposition may yield chiral aziridine derivatives, though this requires further validation for this compound .
Comparative Reaction Data
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Nucleophilic Addition | RT, non-polar solvents | Carbamates, Ureas | Drug synthesis, bioconjugation |
| Polymerization | Sc(OTf)₃, CH₂Cl₂, RT | Polyurethanes, polyethers | Coatings, adhesives |
| Hydrolysis | Aqueous, pH-dependent | Amines, CO₂ | Degradation studies |
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